ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with ethyl acetoacetate in the presence of a catalyst such as acetic acid to yield the desired triazolothiadiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolothiadiazine derivatives.
Substitution: Substituted triazolothiadiazine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as an anticonvulsant.
Comparison with Similar Compounds
Ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate can be compared with other triazolothiadiazine derivatives:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a phenyl group instead of a fluorophenyl group.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives with various substituents: These compounds have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C14H15FN4O2S |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate |
InChI |
InChI=1S/C14H15FN4O2S/c1-3-21-13(20)12-11(9-4-6-10(15)7-5-9)18-19-8(2)16-17-14(19)22-12/h4-7,11-12,18H,3H2,1-2H3 |
InChI Key |
FEDBWGAQUDHLRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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